molecular formula C20H17FN2O4 B4504802 benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B4504802
M. Wt: 368.4 g/mol
InChI Key: NIPQIMQAHUNIOL-UHFFFAOYSA-N
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Description

Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a useful research compound. Its molecular formula is C20H17FN2O4 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate is 368.11723519 g/mol and the complexity rating of the compound is 601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation of Anticonvulsant and Neurotoxicity Effects

A series of new pyrimidine-5-carbonitrile derivatives, including compounds with a core structure related to benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate, were synthesized and evaluated for their anticonvulsant and neurotoxicity effects. The study found that certain compounds demonstrated significant anticonvulsant activity at relatively low doses, highlighting the potential of these derivatives in preventing seizure spread (Shaquiquzzaman et al., 2012).

Anticancer Activity and Molecular Docking Studies

Research aimed at synthesizing new series of 3(2H)-one pyridazinone derivatives, including structures related to benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate, revealed potential anti-oxidant activities. The synthesized compounds were subjected to in-vitro antioxidant activity assessments and molecular docking studies, indicating potent antioxidant properties at a concentration of 50µg/ml, suggesting their utility in anticancer research (Mehvish & Kumar, 2022).

Analgesic and Anti-inflammatory Agents

A study on the synthesis of new Mannich Bases of Arylpyridazinones, structurally related to benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate, explored their analgesic and anti-inflammatory activities. The research identified specific derivatives that showed promising analgesic and anti-inflammatory properties, comparable to or exceeding standard compounds like acetylsalicylic acid and indometacin, without exhibiting gastric ulcerogenic effects (Gökçe et al., 2005).

Oxidation of Alcohols by Pyridinium Fluorochromate

Investigations into the oxidation of alcohols by Pyridinium Fluorochromate revealed the conversion of benzyl alcohol to benzaldehyde, with benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetate potentially serving as a substrate in related transformations. This study elucidates the reaction mechanism and provides insights into the oxidation process, valuable for synthetic chemistry applications (Bhattacharjee et al., 1984).

Properties

IUPAC Name

benzyl 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-26-15-7-8-16(17(21)11-15)18-9-10-19(24)23(22-18)12-20(25)27-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPQIMQAHUNIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
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benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
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benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
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benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
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benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
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benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.